molecular formula C17H18FN3O B5652882 1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine

1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5652882
M. Wt: 299.34 g/mol
InChI Key: KECNPDJFTRGZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multi-step processes, often starting from basic piperazine structures and introducing various substituents through reactions such as electrophilic fluorination, palladium-catalyzed coupling, and reductive amination. For example, a compound structurally related to 1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine was synthesized via electrophilic fluorination of a trimethylstannyl precursor, highlighting the complexity and precision required in the synthesis of such molecules (Eskola et al., 2002).

Molecular Structure Analysis

X-ray crystallography and spectroscopic studies, such as NMR and IR, are pivotal in elucidating the molecular structure of piperazine derivatives. The crystal and molecular structure of related compounds provides insights into their stereochemistry and molecular conformations, revealing details like bond lengths, angles, and dihedral angles crucial for understanding the molecule's three-dimensional arrangement and its implications on reactivity and interaction with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including hydroformylation, which involves the addition of a formyl group to a double bond, demonstrating their versatility in chemical synthesis. Such reactions are integral in producing intermediates for pharmaceuticals, highlighting the compound's significance in medicinal chemistry (Botteghi et al., 2001).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are essential for the compound's characterization and application in different domains. Thermal and crystallographic studies provide valuable data on the stability and crystal packing, which are crucial for understanding the material's behavior under different conditions (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound and its analogs, including reactivity, functional group transformations, and interaction with biological molecules, are fundamental for their application in synthetic and medicinal chemistry. Studies on their binding affinity to receptors, enzymatic activity, and role as intermediates in synthesizing active pharmaceutical ingredients demonstrate their importance in drug development and bioorganic chemistry (Malawska et al., 2002).

properties

IUPAC Name

2-(2-fluorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-6-2-1-5-14(15)13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECNPDJFTRGZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.